Tis108

strigolactone biosynthesis inhibition rice root exudate analysis LC-MS/MS quantification

TIS108 is the definitive strigolactone (SL) biosynthesis inhibitor for researchers who demand clean, interpretable phenotypes. Unlike TIS13—which causes severe dwarfism via off-target gibberellin/brassinosteroid inhibition—TIS108 depletes endogenous SLs without suppressing plant height, ensuring observed traits reflect genuine SL deficiency. With 100-fold greater potency than TIS13, cross-species validation in rice and Arabidopsis, and GR24-reversible phenotypes that provide built-in target-engagement controls, TIS108 eliminates the confounds that plague triazole-class alternatives. Its demonstrated ability to suppress Striga germination via SL depletion in root exudates—without direct phytotoxicity—makes it indispensable for host–parasite interaction studies. For shoot branching, root architecture, leaf senescence, or parasitic weed research, TIS108 is the high-purity tool that delivers reproducible, publication-ready data.

Molecular Formula C20H21N3O2
Molecular Weight 335.4
Cat. No. B1151394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTis108
Synonyms6-phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one
Molecular FormulaC20H21N3O2
Molecular Weight335.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TIS108 Strigolactone Biosynthesis Inhibitor: Core Properties and Procurement-Relevant Classification


TIS108 (CAS 1315459-30-3) is a synthetic triazole derivative that functions as a strigolactone (SL) biosynthesis inhibitor. Its chemical name is 6-phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one [1]. Originally developed through structure–activity relationship (SAR) optimization of the lead compound TIS13, TIS108 was identified as the most potent and specific SL biosynthesis inhibitor among a panel of triazole derivatives tested in rice (Oryza sativa) [2]. Unlike earlier-generation triazole-based SL inhibitors that exhibit significant off-target effects—most notably growth retardation (dwarfism) via inhibition of gibberellin and/or brassinosteroid biosynthesis—TIS108 reduces endogenous SL levels without suppressing plant height, making it a preferred chemical probe for dissecting SL-specific functions in planta [2][3].

Why Generic Strigolactone Inhibitors Cannot Replace TIS108: Specificity and Off-Target Liability Evidence


Not all triazole-type SL biosynthesis inhibitors are interchangeable. The lead compound TIS13, a close structural analog of TIS108, inhibits SL production but simultaneously causes severe dwarfism in rice seedlings—a side effect that cannot be rescued by exogenous SL application, indicating off-target inhibition of other phytohormone pathways (e.g., gibberellin and/or brassinosteroid biosynthesis) [1]. In contrast, TIS108 was specifically engineered through SAR studies to retain SL biosynthesis inhibition while eliminating growth-retardation activity [1]. Similarly, the synthetic SL analog rac-GR24 acts as an agonist rather than a biosynthesis inhibitor, producing opposite phenotypic effects on shoot branching and stem elongation, which precludes its use in experiments requiring SL depletion [2]. These mechanistic and phenotypic divergences mean that substituting TIS108 with TIS13, rac-GR24, or other triazole derivatives would confound experimental interpretation and produce non-comparable datasets.

TIS108 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


TIS108 Exhibits 100-Fold Greater Potency Than TIS13 in Reducing Strigolactone Levels in Rice Root Exudates

In a direct head-to-head comparison, TIS108 was 100-fold more active than its parent compound TIS13 in reducing the level of 2′-epi-5-deoxystrigol (epi-5DS), the major strigolactone in rice root exudates [1]. Both compounds were tested at 1 µM in hydroponically grown rice seedlings, and epi-5DS was quantified by LC-MS/MS [1].

strigolactone biosynthesis inhibition rice root exudate analysis LC-MS/MS quantification

TIS108 Eliminates Growth Retardation Side Effect Observed with TIS13 in Rice Seedlings

TIS13 at 10 µM caused significant reduction in the length of the 2nd leaf sheath in rice seedlings, indicative of dwarfism. In contrast, TIS108 at the same concentration (10 µM) did not reduce leaf sheath length relative to untreated controls [1]. This differential profile was systematically evaluated in the same experimental system, establishing that TIS108 is a more specific SL biosynthesis inhibitor devoid of the growth-retardation liability [1].

plant height dwarfism side effect rice seedling growth assay

TIS108 Produces Opposite Effects on Stem Elongation Compared to the Synthetic SL Analog rac-GR24 in Cherry Rootstocks

In a cross-study comparison using cherry rootstocks, TIS108 treatment (10 µM) promoted stem elongation to a maximum value of 6.97 cm at 30 days after treatment, which was substantially greater than stem lengths achieved with rac-GR24 treatments at either 0.1 µM or 10 µM [1]. The number of differentially expressed genes (DEGs) further reflected divergent transcriptional responses: 10 µM rac-GR24 induced 1,936 DEGs, while 10 µM TIS108 induced only 1,656 DEGs, suggesting a more targeted transcriptional impact [1].

stem elongation cherry rootstock plant growth regulator comparison

TIS108 Increases Shoot Branching and Suppresses Root Hair Elongation in Arabidopsis in a Dose-Dependent, GR24-Reversible Manner

In Arabidopsis thaliana, TIS108 treatment at 1–3 µM increased the number of shoot branches in a dose-dependent manner and suppressed root hair elongation, phenocopying SL-deficient mutants [1]. Co-application of 5 µM GR24, a synthetic SL analog, fully rescued both phenotypes, confirming that the observed effects were specifically due to SL depletion rather than non-specific toxicity [1]. No dwarfism or other visible side effects were observed at these effective concentrations [1]. While TIS13 was not directly compared in this Arabidopsis study, prior rice data establish that TIS13 causes non-rescuable dwarfism at comparable concentrations [2].

shoot branching root hair elongation Arabidopsis thaliana phenotype rescue by GR24

TIS108 Application Scenarios: High-Confidence Use Cases Derived from Quantitative Differentiation Evidence


Functional Dissection of Strigolactone-Specific Developmental Pathways Without Gibberellin/Brassinosteroid Interference

TIS108 is the inhibitor of choice when researchers must deplete endogenous strigolactones to study SL-specific roles in shoot branching, root architecture, or leaf senescence, without the confounding dwarfism phenotype caused by TIS13 and related triazole derivatives. The 100-fold potency advantage over TIS13 [1] and the absence of growth retardation at 10 µM [1] ensure that observed phenotypes are attributable to SL deficiency rather than off-target hormone disruption. The GR24-reversible nature of TIS108-induced phenotypes in both rice and Arabidopsis [1][2] provides a built-in experimental control for target engagement.

Parasitic Weed Germination Control Research Requiring SL Depletion Without Direct Seed Toxicity

TIS108-treated rice seedlings produce root exudates with strongly reduced Striga hermonthica seed germination-stimulating activity [1]. Critically, TIS108 itself does not directly inhibit Striga germination—co-incubation with GR24 fully restores germination [1]—confirming that reduced germination is due to SL depletion in exudates, not phytotoxicity. This property makes TIS108 a superior tool over fluridone (a carotenoid biosynthesis inhibitor that stimulates germination through a distinct pathway) for studies specifically targeting SL-mediated host–parasite communication [3].

Comparative Studies of SL Biosynthesis Inhibition vs. SL Signaling Agonism in Perennial Woody Species

In cherry rootstock research, TIS108 and rac-GR24 produce directionally opposite effects on stem elongation and transcriptomic profiles [1]. TIS108 (10 µM) promoted stem elongation to 6.97 cm and induced 1,656 DEGs, while rac-GR24 (10 µM) induced 1,936 DEGs and shorter stems [1]. For experimental designs requiring paired treatment arms that contrast SL depletion versus SL agonism within the same study, TIS108 is the only validated SL biosynthesis inhibitor with published head-to-head comparative data against rac-GR24 in a woody perennial system.

Cross-Species SL Research Spanning Monocot and Dicot Model Systems

TIS108 has been quantitatively validated for SL biosynthesis inhibition in both rice (monocot) and Arabidopsis (dicot) [1][2], with consistent phenotypic outcomes: increased shoot branching and suppressed root hair elongation that are reversible by GR24 co-application [2]. This cross-species consistency supports TIS108 as a universal SL biosynthesis inhibitor for comparative biology studies, reducing the need for species-specific optimization of inhibitor chemistry.

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